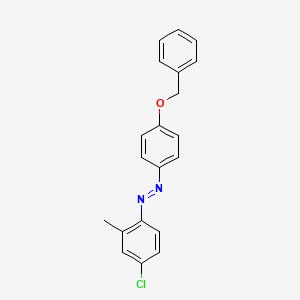
2-Methyl-4-chloro-4'-benzyloxyazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-chloro-4’-benzyloxyazobenzene is an organic compound with the molecular formula C({20})H({17})ClN(_{2})O and a molecular weight of 336.815 g/mol This compound is characterized by the presence of a benzene ring substituted with methyl, chloro, and benzyloxy groups, along with an azo linkage (N=N) connecting two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-chloro-4’-benzyloxyazobenzene typically involves the following steps:
Diazotization: The starting material, 2-Methyl-4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-benzyloxyphenol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of 2-Methyl-4-chloro-4’-benzyloxyazobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-chloro-4’-benzyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-chloro-4’-benzyloxyazobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-chloro-4’-benzyloxyazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azo linkage (N=N) and can affect the compound’s interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chloro-4’-methoxyazobenzene: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Chloro-4-(methylsulfonyl)benzoic acid: Contains a chloro and methylsulfonyl group but lacks the azo linkage.
4-Chloro-2-methylbenzoic acid: Similar aromatic structure but without the azo linkage and benzyloxy group.
Uniqueness
2-Methyl-4-chloro-4’-benzyloxyazobenzene is unique due to its combination of substituents and the presence of an azo linkage, which imparts distinct photoisomerization properties. This makes it particularly valuable in applications requiring light-responsive behavior.
Properties
CAS No. |
88578-28-3 |
|---|---|
Molecular Formula |
C20H17ClN2O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl)-(4-phenylmethoxyphenyl)diazene |
InChI |
InChI=1S/C20H17ClN2O/c1-15-13-17(21)7-12-20(15)23-22-18-8-10-19(11-9-18)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
InChI Key |
FWCCXBYEEBZCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















